4-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide
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Overview
Description
4-(2,3-Dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with a sulfonylamino group, a pyrazole ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-indene, is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine to form 2,3-dihydro-1H-inden-5-ylsulfonyl chloride.
Amination: The sulfonyl chloride derivative is then reacted with an amine, such as ethylamine, to form the sulfonylamino intermediate.
Pyrazole Ring Formation: The intermediate is further reacted with a suitable pyrazole precursor, such as 3,5-dimethylpyrazole, under acidic or basic conditions to form the pyrazole ring.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or neutral conditions
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino or thiol derivatives
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide may serve as a probe to study enzyme interactions, protein binding, and cellular pathways due to its potential bioactivity.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial therapies.
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonylamino group could facilitate binding to active sites, while the pyrazole ring might interact with hydrophobic pockets or participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-ylsulfonylamino)-5-methyl-2-ethylpyrazole-3-carboxamide: Similar structure with slight variations in the alkyl groups.
4-(2,3-Dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-thioamide: Contains a thioamide group instead of a carboxamide.
4-(2,3-Dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxylic acid: Carboxylic acid derivative instead of carboxamide.
Uniqueness
The uniqueness of 4-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-5-ethyl-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-13-14(15(16(17)21)20(2)18-13)19-24(22,23)12-8-7-10-5-4-6-11(10)9-12/h7-9,19H,3-6H2,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHTZZJDTHSAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1NS(=O)(=O)C2=CC3=C(CCC3)C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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